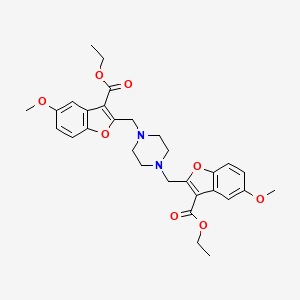
Diethyl 2,2'-(piperazine-1,4-diyldimethanediyl)bis(5-methoxy-1-benzofuran-3-carboxylate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[(4-{[3-(ETHOXYCARBONYL)-5-METHOXY-1-BENZOFURAN-2-YL]METHYL}PIPERAZINO)METHYL]-5-METHOXY-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound featuring a benzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(4-{[3-(ETHOXYCARBONYL)-5-METHOXY-1-BENZOFURAN-2-YL]METHYL}PIPERAZINO)METHYL]-5-METHOXY-1-BENZOFURAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Core: Starting from a suitable precursor, the benzofuran core is synthesized through cyclization reactions.
Functionalization: The benzofuran core is then functionalized with methoxy and ethoxycarbonyl groups.
Piperazine Introduction: The piperazine moiety is introduced via nucleophilic substitution reactions.
Final Coupling: The final product is obtained by coupling the functionalized benzofuran with the piperazine derivative under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(4-{[3-(ETHOXYCARBONYL)-5-METHOXY-1-BENZOFURAN-2-YL]METHYL}PIPERAZINO)METHYL]-5-METHOXY-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ethoxycarbonyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the benzofuran core and piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
ETHYL 2-[(4-{[3-(ETHOXYCARBONYL)-5-METHOXY-1-BENZOFURAN-2-YL]METHYL}PIPERAZINO)METHYL]-5-METHOXY-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological and inflammatory diseases.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-[(4-{[3-(ETHOXYCARBONYL)-5-METHOXY-1-BENZOFURAN-2-YL]METHYL}PIPERAZINO)METHYL]-5-METHOXY-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[(4-{[3-(ETHOXYCARBONYL)-4-PHENYL-2-THIENYL]AMINO}(OXO)ACETYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE
- ETHYL 2-((2,6-DIFLUOROBENZYL)(ETHOXYCARBONYL)AMINO)-4-METHYL-5-(4-NITROPHENYL)THIOPHENE-3-CARBOXYLATE
Uniqueness
ETHYL 2-[(4-{[3-(ETHOXYCARBONYL)-5-METHOXY-1-BENZOFURAN-2-YL]METHYL}PIPERAZINO)METHYL]-5-METHOXY-1-BENZOFURAN-3-CARBOXYLATE is unique due to its dual benzofuran structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C30H34N2O8 |
|---|---|
Molecular Weight |
550.6 g/mol |
IUPAC Name |
ethyl 2-[[4-[(3-ethoxycarbonyl-5-methoxy-1-benzofuran-2-yl)methyl]piperazin-1-yl]methyl]-5-methoxy-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C30H34N2O8/c1-5-37-29(33)27-21-15-19(35-3)7-9-23(21)39-25(27)17-31-11-13-32(14-12-31)18-26-28(30(34)38-6-2)22-16-20(36-4)8-10-24(22)40-26/h7-10,15-16H,5-6,11-14,17-18H2,1-4H3 |
InChI Key |
XOEDAYKYVMEMSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC)CN3CCN(CC3)CC4=C(C5=C(O4)C=CC(=C5)OC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















